6-Methoxypicolinoyl chloride

Description

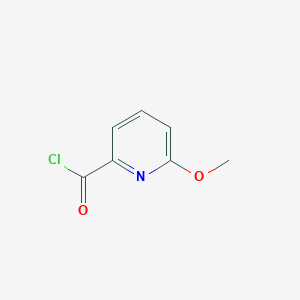

6-Methoxypicolinoyl chloride is a pyridine derivative featuring a methoxy (-OCH₃) substituent at the 6-position and a reactive carbonyl chloride (-COCl) group at the 2-position of the pyridine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly for introducing the 6-methoxy-picolinoyl moiety into larger molecules via nucleophilic acyl substitution reactions. Its structure (Figure 1) confers unique electronic properties due to the electron-donating methoxy group, which can modulate the reactivity of the carbonyl chloride.

Propriétés

IUPAC Name |

6-methoxypyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDGFDNSIYDMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinoyl chloride typically involves the chlorination of 6-methoxypicolinic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

6-Methoxypicolinic acid+SOCl2→6-Methoxypicolinoyl chloride+SO2+HCl

Industrial Production Methods: In industrial settings, the production of 6-Methoxypicolinoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining the reaction conditions and preventing side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxypicolinoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, 6-Methoxypicolinoyl chloride hydrolyzes to form 6-methoxypicolinic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Major Products:

Amides and Esters: Formed through nucleophilic substitution.

6-Methoxypicolinic Acid: Resulting from hydrolysis.

6-Methoxypicolinyl Alcohol: Produced via reduction.

Applications De Recherche Scientifique

6-Methoxypicolinoyl chloride is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein-ligand interactions.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals

Mécanisme D'action

The mechanism of action of 6-Methoxypicolinoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of amides, esters, and other derivatives, which can then interact with biological targets such as enzymes and receptors. The methoxy group at the 6-position can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The following compounds share structural similarities with 6-methoxypicolinoyl chloride, differing primarily in substituents, functional groups, or positional isomerism:

6-Methylpicolinoyl Chloride Hydrochloride

- Structure : 6-methyl substituent (-CH₃) and carbonyl chloride (-COCl) at positions 6 and 2, respectively, with a hydrochloride counterion.

- Molecular Formula: C₇H₇Cl₂NO .

- Molar Mass : 192.04 g/mol .

- Key Differences: The methyl group is weakly electron-donating compared to the methoxy group, leading to reduced stabilization of the pyridine ring’s electron-deficient nature. The hydrochloride salt enhances stability and solubility in polar solvents compared to the free base form of 6-methoxypicolinoyl chloride.

6-(Methylsulfonamido)picolinic Acid (Compound 7)

- Structure : 6-methylsulfonamido (-SO₂NHCH₃) substituent and carboxylic acid (-COOH) at position 2.

- Molecular Formula : C₈H₁₀N₂O₄S .

- Key Differences: The carboxylic acid group is less reactive than the carbonyl chloride, making this compound more stable under aqueous conditions. The sulfonamido group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in 6-methoxypicolinoyl chloride .

6-Chloro-3-methoxypicolinaldehyde

- Structure : Chloro (-Cl) and methoxy (-OCH₃) groups at positions 6 and 3, respectively, with an aldehyde (-CHO) at position 2.

- CAS No.: 204378-42-7 .

- Key Differences :

6-Methoxypicolinoyl Chloride

- Synthesis : Likely involves chlorination of 6-methoxypicolinic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

- Reactivity : The carbonyl chloride group reacts readily with nucleophiles (e.g., amines, alcohols) to form amides or esters.

Comparison with Analogous Syntheses

- 6-Methylpicolinoyl Chloride Hydrochloride: Synthesized via similar chlorination methods, with additional steps to form the hydrochloride salt .

- Compound 7 (6-(Methylsulfonamido)picolinic Acid): Prepared by sulfonylation of 6-aminopicolinic acid using methanesulfonyl chloride, followed by purification via flash chromatography .

Physical and Chemical Properties

*Calculated values based on structural inference.

Activité Biologique

6-Methoxypicolinoyl chloride is a chemical compound with notable biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Synthesis of 6-Methoxypicolinoyl Chloride

The synthesis of 6-Methoxypicolinoyl chloride typically involves the reaction of 6-methoxypicolinic acid with thionyl chloride or oxalyl chloride. This process converts the carboxylic acid group into an acyl chloride, enhancing its reactivity for further chemical modifications or coupling reactions.

Biological Activity Overview

6-Methoxypicolinoyl chloride exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of picolinoyl chloride possess significant antimicrobial properties against various bacterial strains.

- Antiproliferative Effects : Research has shown that compounds derived from picolinoyl chloride can inhibit the growth of cancer cells, suggesting potential applications in oncology.

- Neurological Effects : Some studies suggest that picolinoyl derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various picolinoyl derivatives, including 6-Methoxypicolinoyl chloride. The results indicated that this compound exhibited substantial inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 6-Methoxypicolinoyl chloride | Staphylococcus aureus | 15 |

| 6-Methoxypicolinoyl chloride | Escherichia coli | 12 |

| Control (Ampicillin) | Staphylococcus aureus | 20 |

| Control (Ampicillin) | Escherichia coli | 18 |

Antiproliferative Effects

In vitro studies demonstrated that 6-Methoxypicolinoyl chloride effectively inhibits the proliferation of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 4.8 | Cell cycle arrest (G1 phase) |

| A549 (Lung Cancer) | 6.0 | Apoptosis induction |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of a formulation containing 6-Methoxypicolinoyl chloride against skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : A pilot study involving patients with advanced solid tumors assessed the safety and efficacy of a regimen including derivatives of picolinoyl chloride. Patients showed improved outcomes with manageable side effects, indicating potential for further development.

Q & A

Basic: How can researchers optimize the synthesis conditions for 6-methoxypicolinoyl chloride derivatives?

Answer:

To optimize synthesis, systematically vary reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (e.g., 75°C vs. 120°C), and stoichiometric ratios of reagents (e.g., methanesulfonyl chloride to amine intermediates). Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification, and monitor reaction progress via TLC or HPLC . For acid-sensitive intermediates, consider mild acidic workup conditions (e.g., dilute HCl) to avoid decomposition .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar derivatives of 6-methoxypicolinoyl chloride?

Answer:

Address discrepancies by:

- Comparative analysis : Cross-reference / NMR data with computational models (e.g., DFT calculations) to confirm assignments .

- Parametric studies : Test solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts, as polar solvents may induce deshielding .

- Dynamic effects : Investigate conformational equilibria (e.g., rotamers) via variable-temperature NMR to identify splitting patterns .

Basic: What experimental protocols ensure the stability of 6-methoxypicolinoyl chloride during storage and handling?

Answer:

Store the compound at 0–6°C in anhydrous conditions (e.g., sealed vials with molecular sieves) to prevent hydrolysis. Characterize stability via accelerated degradation studies under varying humidity (e.g., 40–80% RH) and temperatures (e.g., 25–40°C), using HPLC to quantify residual purity over time .

Advanced: How can researchers design mechanistic studies to elucidate the reactivity of 6-methoxypicolinoyl chloride in nucleophilic acyl substitution reactions?

Answer:

- Kinetic profiling : Monitor reaction rates under varying nucleophile concentrations (e.g., amines, alcohols) using in situ FTIR or NMR probes.

- Isotopic labeling : Use -labeled reagents to trace acyl oxygen transfer pathways.

- Computational modeling : Apply DFT to map transition states and compare activation energies for competing pathways (e.g., SN2 vs. tetrahedral intermediate mechanisms) .

Basic: What analytical techniques are critical for confirming the purity and identity of 6-methoxypicolinoyl chloride?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- Spectroscopy : NMR (CDCl3, δ 8.5–7.0 ppm for aromatic protons) and ESI-MS (m/z [M+H]+ = 172.0) for structural confirmation .

- Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How can researchers evaluate the compound’s potential as a synthon in multicomponent reactions (MCRs)?

Answer:

- Reaction scope screening : Test compatibility with diverse partners (e.g., isocyanides, aldehydes) under catalyst-free or Lewis acid-catalyzed conditions.

- Mechanistic probes : Use Hammett plots to correlate electronic effects of substituents with reaction yields.

- Green metrics : Assess atom economy and E-factor for sustainability-driven synthetic routes .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.